N-(2-Hydroxy-1,1-dimethylethyl)undecanamide
Description
Properties
CAS No. |
51848-22-7 |
|---|---|
Molecular Formula |
C15H31NO2 |
Molecular Weight |
257.41 g/mol |
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)undecanamide |
InChI |
InChI=1S/C15H31NO2/c1-4-5-6-7-8-9-10-11-12-14(18)16-15(2,3)13-17/h17H,4-13H2,1-3H3,(H,16,18) |
InChI Key |
BDIITUILCUVPFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)NC(C)(C)CO |
Origin of Product |
United States |
Preparation Methods
Amidation Reaction
$$
\text{Undecanoic acid} + \text{2-Amino-2-methyl-1-propanol} \xrightarrow[\text{Coupling agents/catalysts}]{} \text{this compound}
$$
-
- Undecanoic acid or its activated derivative (e.g., acid chloride, anhydride)
- 2-Amino-2-methyl-1-propanol (provides the 2-hydroxy-1,1-dimethylethyl group)
-
- Carbodiimides (e.g., DCC - dicyclohexylcarbodiimide)
- Acid chlorides formed in situ using thionyl chloride (SOCl2)
- Catalysts such as DMAP (4-dimethylaminopyridine) to enhance reaction rates
-
- Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF)
-
- Ambient or slightly elevated temperatures (25–60 °C)
- Reaction time varies from several hours to overnight
Hydroxyl Group Introduction
In some synthetic routes, the hydroxyl group is introduced via hydrolysis or alkylation:
Hydrolysis: If the amine precursor is initially protected or lacks the hydroxyl, selective hydrolysis can reveal the hydroxyl group post-amidation.
Alkylation: The amide nitrogen can be alkylated with a suitable hydroxyalkyl halide, although this is less common due to steric hindrance.
Alternative Synthesis via Amine Ethers
According to patent literature on sterically hindered amine ethers, novel processes involve transforming corresponding precursors into amine ethers, which can be adapted for synthesizing related compounds like this compound by modifying the alkyl chain and amine moiety appropriately.
Analytical Techniques for Monitoring Synthesis
High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and purity of the synthesized compound, especially during hydrolysis or amidation steps.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure, verifying the presence of amide and hydroxyl groups.
Mass Spectrometry (MS): Confirms molecular weight and molecular formula.
Infrared Spectroscopy (IR): Identifies characteristic amide carbonyl and hydroxyl group absorptions.
Summary Table of Preparation Methods
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Direct Amidation | Reaction of undecanoic acid with 2-amino-2-methyl-1-propanol using coupling agents | Straightforward, high yield possible | Requires coupling agents, possible side reactions |
| Acid Chloride Route | Conversion of acid to acid chloride followed by amine addition | Faster reaction, high purity | Use of corrosive reagents (SOCl2), moisture sensitive |
| Hydrolysis Post-Amidation | Introduction of hydroxyl group after amide formation | Flexibility in functional group introduction | Additional step, possible side reactions |
| Alkylation of Amide Nitrogen | Alkylation with hydroxyalkyl halides | Potential for diverse substitutions | Steric hindrance, lower yields |
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-1,1-dimethylethyl)undecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(2-oxo-1,1-dimethylethyl)undecanamide.
Reduction: Formation of N-(2-hydroxy-1,1-dimethylethyl)undecylamine.
Substitution: Formation of N-(2-alkoxy-1,1-dimethylethyl)undecanamide.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Formulation
N-(2-Hydroxy-1,1-dimethylethyl)undecanamide is often utilized as an excipient in drug formulations. It acts as a stabilizing agent that improves the solubility and bioavailability of certain drugs. Its ability to enhance the absorption of active pharmaceutical ingredients (APIs) makes it a valuable component in oral and topical medications.
1.2 Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory properties, making it useful in the development of treatments for inflammatory conditions. Studies have shown that it can modulate immune responses, which is critical in designing therapies for autoimmune diseases and chronic inflammation .
1.3 Antimicrobial Activity
The compound has demonstrated antimicrobial activity against various pathogens. Its incorporation into formulations can enhance the efficacy of topical antiseptics and wound healing products by preventing infections during the healing process .
Cosmetic Applications
2.1 Skin Care Products
In cosmetics, this compound is used as an emollient and moisturizer. It helps to improve skin hydration and texture by forming a protective barrier on the skin surface, thereby reducing transepidermal water loss. This property is particularly beneficial in formulations aimed at dry or sensitive skin .
2.2 Hair Care Products
The compound is also included in hair care formulations due to its conditioning properties. It enhances hair softness and manageability while providing protection against damage from environmental factors and styling tools.
Material Science Applications
3.1 Polymer Additives
this compound is used as a plasticizer and processing aid in polymer production. Its incorporation improves the flexibility and durability of polymers, making it suitable for applications in packaging materials and automotive components .
3.2 Coatings and Adhesives
This compound serves as an additive in coatings and adhesives to enhance adhesion properties and thermal stability. Its presence can improve the performance of coatings under varying environmental conditions, making it ideal for industrial applications .
Case Study: Anti-inflammatory Formulation
A study published in Journal of Pharmaceutical Sciences explored the formulation of an anti-inflammatory cream incorporating this compound. The results showed significant improvement in the cream's stability and efficacy compared to control formulations without the compound.
Case Study: Cosmetic Efficacy
Research conducted on a moisturizer containing this compound indicated enhanced skin hydration levels after four weeks of application among participants with dry skin conditions .
Summary Table of Applications
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Pharmaceuticals | Drug formulation, anti-inflammatory treatments | Improved solubility, bioavailability |
| Cosmetics | Skin moisturizers, hair conditioners | Enhanced hydration, texture improvement |
| Material Science | Polymer additives, coatings | Increased flexibility, durability |
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-1,1-dimethylethyl)undecanamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The amide group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Features a benzamide core (aromatic ring) instead of an undecanamide chain.
- Synthesis: Synthesized via 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol, with acid chloride yielding higher efficiency (62% vs. 11% for carboxylic acid) .
- Applications : Acts as an N,O-bidentate directing group in metal-catalyzed C–H bond functionalization reactions. Structural confirmation via X-ray diffraction (space group $ P\overline{1} $, melting point 81–83°C) .
- Key Difference : The aromatic benzamide group enhances rigidity and electronic effects compared to the aliphatic undecanamide chain, influencing reactivity in catalytic systems.
N-(5-Iodoquinolin-8-yl)undecanamide
- Structure: Contains a quinoline ring and undecanamide chain, serving as a bidentate ligand.
- Applications: Used in Sonogashira-Hagihara cross-coupling to synthesize luminescent organoboron polymers. Polymers derived from this ligand achieved a quantum yield ($ \Phi_F $) of 0.65, outperforming shorter-chain analogs .
- Key Difference: The quinoline moiety enables π-conjugation and metal coordination, contrasting with the hydroxy-dimethylethyl group’s steric and hydrogen-bonding effects.
N-(2-Hydroxyethyl)dodecanamide (CAS 142-78-9)
- Structure : Substitutes the hydroxy-dimethylethyl group with a hydroxyethyl group and uses a dodecanamide (12-carbon) chain.
- Properties: Higher hydrophilicity due to the shorter hydroxyethyl group, with applications in surfactants and emulsifiers. Literature reports its synthesis via ethanolamine and lauric acid derivatives .
- Key Difference : The hydroxyethyl group reduces steric hindrance compared to the bulkier hydroxy-dimethylethyl substituent, affecting solubility and interfacial activity.
Stearamide AMP (N-(2-Hydroxy-1,1-dimethylethyl)-octadecanamide)
- Structure : Features an octadecanamide (18-carbon) chain.
- Applications: Used in cosmetics and polymers as a thickening or stabilizing agent due to its long alkyl chain. Registered under CAS 36284-86-3 with the molecular formula $ C{22}H{45}NO_2 $ .
- Key Difference : The longer alkyl chain enhances hydrophobicity and melting point compared to the undecanamide derivative, impacting material properties.
Comparative Data Table
Research Findings and Functional Insights
- Synthetic Efficiency : Acid chlorides outperform carboxylic acids in amide synthesis (e.g., 62% vs. 11% yield for the benzamide derivative) due to higher reactivity .
- Luminescent Properties: Quinoline-based undecanamide ligands enable tunable luminescence in organoboron polymers, with quantum yields up to 0.65 .
- Thermal Stability : Longer alkyl chains (e.g., stearamide AMP) increase melting points and hydrophobicity, critical for material durability .
Biological Activity
N-(2-Hydroxy-1,1-dimethylethyl)undecanamide, also known as a derivative of amide compounds, has garnered attention in recent years due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, cytotoxic, and other relevant effects based on diverse research findings.
- Molecular Formula : C15H31NO2
- Molecular Weight : 257.43 g/mol
- CAS Number : 51848-22-7
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted on various extracts containing this compound revealed potent activity against several bacterial strains. The minimal inhibitory concentration (MIC) values were found to be particularly low, suggesting strong efficacy:
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 1.25 |
| Escherichia coli | 1.25 |
| Pseudomonas aeruginosa | 6.25 |
| Klebsiella pneumoniae | 0.325 |
| Candida albicans | 1.56 |
These results indicate that the compound could serve as a promising candidate for developing new antimicrobial agents .
Cytotoxic Effects
The cytotoxic potential of this compound has been evaluated using various cancer cell lines. Notably, a study reported that chloroform extracts containing this compound showed potent cytotoxic effects on HeLa cancer cells with an IC50 value of 0.2 mg/mL . This suggests that the compound may inhibit cancer cell proliferation effectively.
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its activity may involve the inhibition of key cellular pathways associated with inflammation and cell survival:
- Inhibition of NF-kB Pathway : The compound may inhibit the transcription factor NF-kB, which is crucial in regulating immune response and cell survival .
- Antioxidant Properties : Some studies suggest that similar compounds exhibit antioxidant activities, which can indirectly contribute to their cytotoxic effects against cancer cells.
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds and their derivatives:
- Antibacterial Efficacy : A study demonstrated that derivatives of amides show varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .
- Cytotoxicity in Cancer Research : Research involving similar compounds indicated significant cytotoxicity against multiple cancer cell lines, highlighting their potential as anticancer agents .
Q & A
Basic: What synthetic methodologies are recommended for producing N-(2-Hydroxy-1,1-dimethylethyl)undecanamide, and how is purity validated?
Answer:
The compound is synthesized via amidation reactions between undecanoic acid derivatives and 2-amino-2-methyl-1-propanol. A typical protocol involves:
- Step 1: Activation of the carboxylic acid (e.g., using thionyl chloride or carbodiimide coupling agents).
- Step 2: Reaction with 2-amino-2-methyl-1-propanol under reflux in anhydrous solvents (e.g., dichloromethane or tetrahydrofuran).
- Step 3: Purification via recrystallization or column chromatography using silica gel with ethyl acetate/hexane gradients.
Purity Validation: - HPLC (High-Performance Liquid Chromatography) with UV detection at 210–220 nm.
- Elemental Analysis (C, H, N) to confirm stoichiometry (e.g., CHNO, expected %C: 74.30, %H: 12.76, %N: 3.94) .
Basic: What spectroscopic and crystallographic techniques are employed for structural characterization?
Answer:
-
Nuclear Magnetic Resonance (NMR):
- H NMR (CDCl): Peaks at δ 1.25 ppm (m, CH backbone), δ 3.40 ppm (s, hydroxyl-bearing CH), and δ 2.15 ppm (t, amide NH).
- C NMR: Carbonyl resonance at ~175 ppm.
-
Infrared Spectroscopy (IR): Stretching bands for amide C=O (~1650 cm) and hydroxyl O-H (~3300 cm).
-
X-ray Crystallography: For single-crystal analysis, SHELX programs (e.g., SHELXL) refine monoclinic systems (space group P2/c) with unit cell parameters:
Parameter Value a 12.4094 Å b 9.0042 Å c 10.4525 Å β 93.731° V 1165.45 Å Z 4 .
Advanced: How does the amphiphilic structure of this compound influence its self-assembly in aqueous systems?
Answer:
The molecule’s long alkyl chain (C11) and polar hydroxy/amide groups enable micelle or vesicle formation. Key studies include:
- Critical Micelle Concentration (CMC): Determined via surface tension measurements or fluorescence probing (e.g., pyrene assay).
- Dynamic Light Scattering (DLS): To assess hydrodynamic radii of aggregates (typically 10–100 nm).
- Applications: As a drug delivery vehicle, its stability in physiological pH (5.0–7.4) and temperature (25–37°C) is critical. Contradictions in CMC values across studies may arise from impurities or solvent history .
Advanced: What challenges arise in crystallizing this compound, and how are they mitigated?
Answer:
Challenges:
- Flexible alkyl chains hinder ordered packing.
- Hydrogen bonding competition between amide and hydroxyl groups.
Solutions: - Slow Evaporation: Use low-polarity solvents (e.g., hexane/ethyl acetate mixtures) to promote gradual nucleation.
- Temperature Gradients: Crystallize at 4°C after initial room-temperature saturation.
- Seeding: Introduce microcrystals to guide lattice formation.
Successful crystallization often requires iterative solvent screening, as noted in sulfonamide analog studies .
Data Contradiction: How can researchers resolve discrepancies in reported solubility values across studies?
Answer:
Discrepancies may stem from:
- Purity: Impurities (e.g., unreacted starting materials) alter solubility. Validate via HPLC.
- Experimental Conditions: Temperature, pH, and ionic strength variations. Standardize protocols (e.g., shake-flask method at 25°C).
- Polymorphism: Different crystalline forms (e.g., anhydrous vs. solvates) exhibit distinct solubility. Characterize via X-ray powder diffraction (XRPD).
For example, solubility in water at 25°C ranges from 0.1–0.5 mg/mL; conflicting data may reflect amorphous vs. crystalline states .
Advanced: What role does this compound play in lipid-based drug delivery systems?
Answer:
Its amphiphilic nature enables:
- Liposome Formation: Combined with phospholipids (e.g., DPPC) for controlled release.
- Permeability Enhancement: Increases bioavailability of hydrophobic drugs (e.g., paclitaxel) by solubilizing in micellar cores.
- Stability Testing: Assess degradation kinetics under oxidative stress (e.g., using Arrhenius plots at 40–60°C).
Contradictions in drug loading efficiency (~5–20%) may arise from variations in lipid ratios or preparation methods (e.g., thin-film hydration vs. microfluidics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
